5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
Properties
IUPAC Name |
5-piperazin-1-ylsulfonyl-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c16-11-13-9-2-1-8(7-10(9)14-11)19(17,18)15-5-3-12-4-6-15/h1-2,7,12H,3-6H2,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSIBTCKVIZDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzodiazol-2-one Derivatives
Key Observations:
- Solubility: Piperazine and sulfonyl groups enhance polarity compared to hydrophobic substituents like propargyl or chloro .
Physicochemical Properties
Table 3: Crystallographic and Solubility Data
Key Observations:
- Aminoethyl and sulfonyl groups enhance solubility in aqueous media, critical for oral bioavailability .
Biological Activity
5-(Piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound of interest due to its potential therapeutic applications. Its structure features a piperazine moiety linked to a benzodiazole framework, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's sulfonamide group is significant for its biological activity, particularly in enzyme inhibition and receptor interactions.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine and benzodiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The IC50 values for these compounds typically range from 34 to 100 µM, indicating their effectiveness in inhibiting cell proliferation (Table 1) .
Table 1: Cytotoxicity Data of Piperazine-Benzoimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6 | MDA-MB 231 | 34.31 | |
| Compound 7c | U-87 MG | 38.29 | |
| ABZ | MDA-MB 231 | 83.1 |
The most promising candidates showed enhanced activity compared to standard treatments like Albendazole (ABZ), suggesting their potential as alternative cancer therapies.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders. Notably, it has been identified as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a crucial role in the regulation of cortisol levels and is implicated in diabetes and metabolic syndrome . The inhibition constant (IC50) for this enzyme was reported at approximately 0.7 µM , demonstrating substantial potency.
Table 2: Enzyme Inhibition Data
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity : The cytotoxic effects observed in cancer cells are likely due to the disruption of cellular processes such as tubulin polymerization and induction of apoptosis.
- Enzyme Inhibition : By inhibiting enzymes like 11β-HSD1, the compound potentially alters metabolic pathways that contribute to disease states such as obesity and diabetes.
Case Studies
A study conducted on the efficacy of piperazine derivatives against Trichinella spiralis larvae demonstrated that these compounds exhibited larvicidal activity significantly higher than traditional treatments . This suggests not only anticancer properties but also potential applications in parasitology.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one in academic settings?
- Methodology : The synthesis of piperazine-sulfonyl heterocycles typically involves nucleophilic substitution or condensation reactions. For example, sulfonamide formation can be achieved by reacting a benzodiazolone precursor with a sulfonyl chloride derivative under alkaline conditions (e.g., potassium bicarbonate) to maintain pH neutrality. Refluxing in polar aprotic solvents like acetone or 1,4-dioxane (8–10 hours) is common, with reaction progress monitored via TLC (toluene:acetone 8:2) . Purification often employs silica gel chromatography.
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Multi-spectral analysis is critical.
- IR spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1680–1650 cm⁻¹) groups.
- NMR : ¹H NMR should resolve piperazine protons (δ 2.5–3.5 ppm) and benzodiazolone aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR identifies sulfonyl (C-S, ~55 ppm) and carbonyl carbons (C=O, ~160 ppm).
- Elemental analysis : Verify C, H, N, S ratios (deviation <0.4% acceptable) .
Q. What solvent systems are optimal for recrystallization?
- Ethanol-water mixtures (7:3 ratio) are widely used for polar heterocycles. Slow cooling (0.5°C/min) enhances crystal purity. For hydrophobic analogs, dichloromethane-hexane (1:5) gradients improve yield .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., MIC variability) be resolved for this compound?
- Methodology :
- Standardize assays : Use CLSI/FDA guidelines for antimicrobial testing. For example, in MIC assays against S. aureus or C. albicans, ensure Mueller-Hinton broth pH 7.2–7.4 and inoculum size 5×10⁵ CFU/mL .
- Control variables : Test batch-to-batch purity (HPLC ≥95%) and solvent effects (DMSO ≤1% v/v). Replicate experiments (n=6) to assess statistical significance .
- Synergistic studies : Combine with known inhibitors (e.g., β-lactams) to evaluate resistance pathways .
Q. What strategies optimize the compound’s selectivity for enzyme targets (e.g., fungal tyrosinase vs. mammalian homologs)?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with fungal tyrosinase (PDB: 2Y9X) versus human (PDB: 5M8L). Focus on sulfonyl-piperazine binding to hydrophobic pockets .
- Site-directed mutagenesis : Modify residues (e.g., His263Ala in fungal enzyme) to validate binding hypotheses .
- Kinetic assays : Compare inhibition constants (Ki) using Lineweaver-Burk plots under varying substrate concentrations .
Q. How do reaction conditions (pH, temperature) influence byproduct formation during synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary pH (6–8) and temperature (60–100°C) in a 3² factorial design. Monitor byproducts (e.g., desulfonated intermediates) via LC-MS.
- Kinetic profiling : Use Arrhenius plots to identify activation energies for desired vs. side reactions. Optimal conditions often involve pH 7.5 and 80°C .
- Quenching studies : Rapid cooling (-20°C) minimizes hydrolysis of sulfonamide bonds .
Data Contradiction Analysis
Q. Why might antimicrobial activity differ between Gram-positive and Gram-negative bacteria?
- Hypothesis : The compound’s sulfonyl group may enhance penetration through Gram-positive membranes (thicker peptidoglycan) but fail against Gram-negative lipopolysaccharide barriers.
- Testing :
- Outer membrane permeabilizers : Combine with EDTA (1 mM) to disrupt Gram-negative membranes. If activity improves, permeability is a limiting factor .
- Efflux pump inhibitors : Use phenylalanine-arginine β-naphthylamide (PAβN) to assess pump-mediated resistance .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
